molecular formula C20H23N7 B11472011 4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

货号: B11472011
分子量: 361.4 g/mol
InChI 键: QYILOJWXQGPPLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The target compound features a quinazoline core substituted with three methyl groups at positions 4, 6, and 8, coupled to a 1,3,5-triazine moiety via a pyridin-3-ylmethyl linker.

属性

分子式

C20H23N7

分子量

361.4 g/mol

IUPAC 名称

4,6,8-trimethyl-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C20H23N7/c1-13-7-14(2)18-17(8-13)15(3)24-20(25-18)26-19-22-11-27(12-23-19)10-16-5-4-6-21-9-16/h4-9H,10-12H2,1-3H3,(H2,22,23,24,25,26)

InChI 键

QYILOJWXQGPPLF-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CN=CC=C4)C)C

产品来源

United States

准备方法

合成路线和反应条件

4,6,8-三甲基-N-[5-(吡啶-3-基甲基)-1,4,5,6-四氢-1,3,5-三嗪-2-基]喹唑啉-2-胺的合成通常涉及多步有机反应这些反应中常用的试剂包括各种烷基化剂、还原剂和催化剂,以促进目标化合物的形成 .

工业生产方法

该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高收率和纯度。诸如连续流动合成和自动化反应器等技术可以用来简化生产过程并降低成本。

化学反应分析

反应类型

4,6,8-三甲基-N-[5-(吡啶-3-基甲基)-1,4,5,6-四氢-1,3,5-三嗪-2-基]喹唑啉-2-胺会经历各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括酸、碱和二氯甲烷、乙醇和水等溶剂。反应条件如温度、压力和pH值需严格控制以获得所需产物。

主要形成的产物

这些反应形成的主要产物取决于所用反应条件和试剂。例如,氧化反应可能会产生具有额外含氧官能团的喹唑啉衍生物,而还原反应可能会产生更饱和的化合物。

科学研究应用

4,6,8-三甲基-N-[5-(吡啶-3-基甲基)-1,4,5,6-四氢-1,3,5-三嗪-2-基]喹唑啉-2-胺在科学研究中具有多种应用,包括:

    化学: 用作合成更复杂分子的构建单元,以及各种有机反应中的试剂。

    生物学: 研究其作为具有抗菌、抗病毒和抗癌特性的生物活性化合物的潜力。

    医学: 探索其在药物开发和疾病治疗等方面的潜在治疗应用。

    工业: 用于开发新材料和化学工艺

作用机制

4,6,8-三甲基-N-[5-(吡啶-3-基甲基)-1,4,5,6-四氢-1,3,5-三嗪-2-基]喹唑啉-2-胺的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与酶、受体或其他蛋白质结合,调节其活性并导致各种生物学效应。 所涉及的确切分子靶点和途径取决于具体的应用和使用环境 .

相似化合物的比较

Substituent Variations on the Quinazoline Core

Compound Name Quinazoline Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4,6,8-Trimethyl C20H23N7* ~369.47* High lipophilicity due to methyl groups
STK300112 4-Methyl, 8-Methoxy C21H21N7O 363.42 Methoxy group may enhance solubility vs. methyl
BH47881 4,8-Dimethyl C19H21N7 347.42 Reduced steric bulk vs. trimethyl analog
6-Methoxy-4-Methyl Analog 4-Methyl, 6-Methoxy C21H24N6O2 392.46 Methoxy increases polarity and H-bonding potential
Chloro-Phenyl Analog 4-Phenyl, 6-Chloro C22H23ClN6O 422.91 Chlorine and phenyl enhance π-π stacking potential

Substituent Variations on the Triazine Moiety

Compound Name Triazine Substituent Biological Relevance
Target Compound Pyridin-3-ylmethyl Potential for receptor binding via pyridine
Y021-5625 3-(Morpholin-4-yl)propyl Morpholine may improve solubility and pharmacokinetics
6-Methoxy-4-Methyl Analog 4-Methoxybenzyl Benzyl groups may enhance CNS penetration
PC7 4-Fluorobenzyl/4-Methoxybenzyl Neuroprotective activity in OGD models

Hypothesized Structure-Activity Relationships (SAR)

  • Methyl vs. Methoxy : Methyl groups (target compound) enhance lipophilicity and membrane permeability, whereas methoxy groups (STK300112) improve aqueous solubility .
  • Pyridin-3-ylmethyl Linker : This substituent may facilitate interactions with kinases or receptors containing aromatic binding pockets, as seen in related compounds .
  • Triazine Modifications : Bulky substituents (e.g., morpholinylpropyl in Y021-5625) could reduce metabolic clearance compared to smaller groups .

Research Findings and Limitations

  • Commercial Availability : BH47881 (4,8-dimethyl analog) and STK300112 are commercially available, indicating industrial interest in this chemical space .
  • Data Gaps: No direct biological data for the target compound were found in the evidence. Further studies on kinase inhibition, solubility, and toxicity are needed.

生物活性

4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound characterized by its unique structural features that include a quinazoline core, a triazine moiety, and a pyridine side chain. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N7 with a molecular weight of 361.4 g/mol. The intricate structure allows for diverse chemical reactivity and biological activity. The presence of multiple nitrogen atoms suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. The following sections detail specific areas of biological activity related to 4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine.

Anticancer Properties

Quinazoline derivatives are frequently explored for their anticancer properties due to their ability to inhibit specific kinases involved in tumor growth. The compound's structure suggests that it may act on multiple pathways associated with cancer cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
BxPC-3TBDInhibition of AKT-mTOR pathway
PC-3TBDInduction of apoptosis
HCT-116TBDInhibition of key proteins in metastasis

Note: TBD indicates values that require further experimental determination.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as AKT and mTOR, which are critical in regulating cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that this compound may enhance apoptotic pathways in cancer cells.
  • Targeting Protein Interactions : The structural components may allow for specific interactions with proteins involved in cancer progression.

Case Studies

Several studies have highlighted the potential of quinazoline derivatives in cancer therapy:

  • Study on Cytotoxicity : A study demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines without significant toxicity to normal cells. This selectivity is crucial for therapeutic applications.
  • In Vivo Models : Animal studies have shown promising results where these compounds reduced tumor growth significantly compared to control groups.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine. Studies suggest that its metabolism can be tracked using advanced techniques like liquid chromatography-mass spectrometry (LC-MS), allowing researchers to identify metabolites and elucidate metabolic pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。